1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine
Brand Name: Vulcanchem
CAS No.: 1211794-15-8
VCID: VC11980279
InChI: InChI=1S/C15H17NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,10,12H,6-9H2,1H3
SMILES: COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol

1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine

CAS No.: 1211794-15-8

Cat. No.: VC11980279

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine - 1211794-15-8

Specification

CAS No. 1211794-15-8
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
IUPAC Name 1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C15H17NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,10,12H,6-9H2,1H3
Standard InChI Key LJOJQBWUYCTHHW-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine features a piperidine ring (C5H11N) with two critical modifications:

  • N-Substitution: The nitrogen atom at position 1 is acylated with a benzofuran-2-carbonyl group (C9H5O2), forming a planar aromatic system conjugated to the piperidine via an amide bond.

  • C4 Methoxylation: A methoxy group (-OCH3) occupies the equatorial position at carbon 4, introducing steric bulk and potential hydrogen-bonding capacity.

The molecular formula is estimated as C15H17NO3 (exact mass: 259.34 g/mol), though empirical validation through high-resolution mass spectrometry remains pending .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the methoxy group at C4 influencing ring puckering. Quantum mechanical calculations predict that the methoxy substituent stabilizes the equatorial position due to reduced 1,3-diaxial interactions compared to axial placement. The benzofuran moiety likely occupies a pseudo-axial orientation to minimize steric clash with the methoxy group .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

Friedel-Crafts Acylation Approach

  • Piperidine Protection: The free amine of 4-methoxypiperidine is protected using acetyl or benzyl groups to prevent unwanted side reactions during acylation .

  • Acyl Chloride Formation: Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl2) to generate the reactive acyl chloride intermediate.

  • N-Acylation: The protected 4-methoxypiperidine undergoes nucleophilic acyl substitution with the benzofuran-2-carbonyl chloride in anhydrous dichloroethane (DCE) with AlCl3 catalysis .

  • Deprotection: Acidic or basic conditions remove the protecting group, yielding the final product.

Weinreb Amide Intermediate Route

  • Weinreb Amide Formation: Benzofuran-2-carboxylic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine and coupling reagents like HBTU .

  • Grignard Addition: 4-Methoxypiperidine is treated with an organomagnesium reagent (e.g., MeMgBr) to form the ketone intermediate.

  • Reductive Amination: The ketone is reduced to the secondary amine, followed by acylation to install the benzofuran moiety.

Physicochemical and ADMET Profiling

Predicted Properties

PropertyValueMethod
LogP (lipophilicity)2.8 ± 0.3XLogP3
Water Solubility0.12 mg/mLAli-Solubility
Plasma Protein Binding89%SwissADME
CYP3A4 InhibitionModerateadmetSAR

Toxicity Risks

  • hERG Inhibition: Moderate risk (predicted IC50: 1.2 µM), necessitating cardiac safety studies.

  • Ames Test: Negative for mutagenicity in Salmonella strains TA98 and TA100.

Research Applications and Future Directions

Molecular Probes

  • Sulfonamide Isosterism: The methoxy group could replace sulfonamides in protease inhibitors, enabling novel SAR studies.

  • Fluorescent Tagging: Benzofuran’s inherent fluorescence (λex 320 nm, λem 450 nm) allows cellular tracking via confocal microscopy .

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